molecular formula C8H6KO4 B147439 Potassium hydrogen phthalate CAS No. 877-24-7

Potassium hydrogen phthalate

Cat. No.: B147439
CAS No.: 877-24-7
M. Wt: 205.23 g/mol
InChI Key: XCCFSZODNJHPEF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Potassium hydrogen phthalate plays a significant role in biochemical reactions, particularly as a buffering agent. It interacts with enzymes, proteins, and other biomolecules to maintain a stable pH environment. For instance, this compound can interact with enzymes such as carbonic anhydrase, where it helps in maintaining the optimal pH for enzyme activity. The nature of these interactions is primarily ionic, as this compound dissociates into potassium ions and hydrogen phthalate ions in solution .

Cellular Effects

This compound influences various cellular processes by maintaining the pH balance within cells. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, in cell signaling pathways, this compound can modulate the activity of pH-sensitive enzymes and receptors, thereby influencing downstream signaling events. Additionally, it can impact gene expression by altering the pH of the cellular environment, which in turn affects the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through ionic interactions with biomolecules. It can bind to enzymes and proteins, either inhibiting or activating their activity depending on the pH of the environment. For example, this compound can inhibit the activity of certain enzymes by altering their conformation through pH changes. Additionally, it can influence gene expression by affecting the binding of transcription factors to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known for its stability, but over extended periods, it can degrade, leading to changes in its buffering capacity. Long-term studies have shown that this compound can maintain its effects on cellular function for several days, but its efficacy may decrease over time due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively maintain pH balance without causing any adverse effects. At high doses, this compound can lead to toxicity, manifesting as disruptions in cellular metabolism and function. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to pH regulation. It interacts with enzymes such as carbonic anhydrase and other pH-sensitive enzymes, influencing metabolic flux and metabolite levels. By maintaining a stable pH environment, this compound ensures the proper functioning of metabolic pathways and the efficient production of metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound within cells is crucial for its role in maintaining pH balance and influencing cellular processes .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the mitochondria. Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in specific compartments. Targeting signals and post-translational modifications may direct this compound to specific organelles, where it exerts its effects on cellular function and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium hydrogen phthalate is typically synthesized by reacting phthalic anhydride with potassium hydroxide. The process involves dissolving phthalic anhydride in deionized water and then slowly adding a potassium hydroxide solution . The reaction mixture is heated to complete the reaction, followed by natural cooling to allow crystallization. The crystallized product is then filtered and recrystallized to obtain pure this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar procedure but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The final product is often dried to remove any absorbed moisture, ensuring its stability as a primary standard .

Chemical Reactions Analysis

Comparison with Similar Compounds

Potassium hydrogen phthalate is unique due to its stability and non-hygroscopic nature, making it an ideal primary standard for titrations . Similar compounds include other phthalate salts such as sodium hydrogen phthalate and ammonium hydrogen phthalate. These compounds share similar chemical properties but differ in their solubility and specific applications .

List of Similar Compounds:
  • Sodium hydrogen phthalate
  • Ammonium hydrogen phthalate
  • Phthalic acid monopotassium salt
  • Potassium biphthalate

Properties

CAS No.

877-24-7

Molecular Formula

C8H6KO4

Molecular Weight

205.23 g/mol

IUPAC Name

potassium;2-carboxybenzoate

InChI

InChI=1S/C8H6O4.K/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);

InChI Key

XCCFSZODNJHPEF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)[O-].[K+]

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)[O-].[K+]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)O.[K]

877-24-7
29801-94-3

Related CAS

88-99-3 (Parent)

solubility

0.41 M

Synonyms

disodium phthalate
phthalate
phthalic acid
phthalic acid, copper salt
phthalic acid, dipotassium salt
phthalic acid, disodium salt
phthalic acid, monobarium salt
phthalic acid, monocalcium salt
phthalic acid, monoiron (2+) salt
phthalic acid, monolead (2+) salt
phthalic acid, monopotassium salt
phthalic acid, monoruthenium salt
phthalic acid, monosodium salt
phthalic acid, potassium salt
phthalic acid, potassium, sodium salt
phthalic acid, sodium salt
potassium hydrogen phthalate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium hydrogen phthalate
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Customer
Q & A

Q1: What is the molecular formula and weight of potassium hydrogen phthalate?

A1: The molecular formula of this compound is C8H5KO4. Its molecular weight is 204.22 g/mol.

Q2: What spectroscopic data is available for characterizing KHP?

A2: [, , , , , , ] Researchers frequently utilize techniques like Fourier-transform infrared spectroscopy (FTIR), UV-Vis spectroscopy, and X-ray diffraction (XRD) to characterize KHP. FTIR reveals information about the functional groups present in the molecule, while UV-Vis spectroscopy helps determine optical properties like transparency and band gap. XRD provides insights into the crystal structure and lattice parameters of KHP.

Q3: What are the applications of KHP in analytical chemistry?

A4: [, , , , ] KHP serves as a primary standard in acid-base titrations due to its high purity and stability. It is also used in Chemical Oxygen Demand (COD) analysis to determine the amount of oxygen required to oxidize organic compounds in water samples.

Q4: Does this compound exhibit any catalytic properties?

A5: [] While KHP is not typically known for its catalytic activity, research indicates it can be used as a precursor for synthesizing materials with catalytic applications. For example, nitrogen-doped titanium dioxide (N-TiO2) electrodes, synthesized using KHP, show promise in photocatalytic COD sensors for detecting organic pollutants like glucose.

Q5: Is there any research on modifying the structure of KHP and its effects?

A6: [] The provided research papers primarily focus on KHP in its standard form. Exploring structural modifications and their impact on KHP's properties and applications would require further investigation.

Q6: What is known about the stability of this compound?

A7: [, ] KHP is recognized for its high stability, making it suitable as a primary standard in analytical chemistry. It is stable under standard laboratory conditions and shows resistance to decomposition.

Q7: What analytical methods are used to quantify this compound?

A8: [, , , ] Common methods include:

    Q8: What is the environmental impact of this compound?

    A9: [, ] While KHP is biodegradable, its release into the environment, particularly in high concentrations, can impact aquatic ecosystems. Studies have investigated its biodegradation using various methods, including activated sludge and artificial wetland systems with water hyacinths.

    Q9: What is the solubility of this compound in different solvents?

    A10: [, ] KHP is readily soluble in water, but its solubility is limited in organic solvents. This property is essential for its use in analytical chemistry, particularly in aqueous titrations.

    Q10: Are there any alternatives to this compound for its various applications?

    A11: [] Alternatives exist depending on the specific application. For instance:

      Q11: What are the recommended practices for the disposal of this compound?

      A12: [] KHP should be disposed of following local regulations and guidelines for chemical waste. It is advisable to avoid releasing it directly into the environment.

      Q12: What are some examples of cross-disciplinary research involving this compound?

      A13: [] KHP finds applications in diverse fields, leading to interdisciplinary research collaborations. Some examples include:

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